6-Nitroquinolin-8-ol

Overview

Description

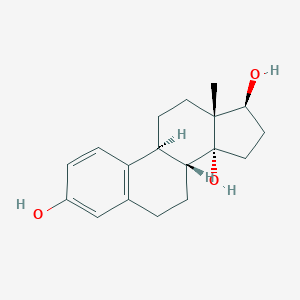

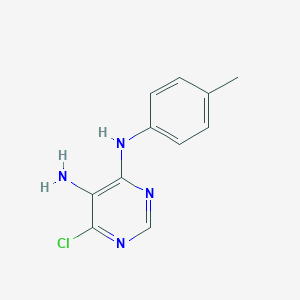

6-Nitroquinolin-8-ol is an organic compound belonging to the class of quinoline derivatives. It is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other compounds. This compound is also known by its IUPAC name, 6-nitro-1,4-dihydro-2H-quinolin-8-ol. It is a yellowish to yellowish-green crystalline solid with a molar mass of 205.19 g/mol and a melting point of 151-153°C.

Scientific Research Applications

Genotoxicity and Mutagenicity Studies

6-Nitroquinolin-8-ol and its derivatives are frequently used in genotoxicity assays due to their known mutagenic and carcinogenic properties. A study evaluating the clastogenicity of 4-Nitroquinoline 1-oxide (4NQO), a related compound, in various cell lines found that it is a more effective point mutagen than clastogen. The suitability of 4NQO as a positive control for genotoxicity testing is dependent on the specific assay, highlighting the complex interactions of these compounds with DNA and the importance of context in their application in scientific research (Brüsehafer et al., 2015).

Photophysical Properties and Applications

The photochemistry of 8-hydroxy-5-nitroquinoline (NO2-QN-OH), a compound similar to this compound, has been investigated due to its antimicrobial, anti-inflammatory, and anticancer properties. A study exploring its photosensitivity revealed the generation of short-lived intermediates during the photoreaction, offering insights into the photophysical properties of these compounds and their potential applications in scientific research (Wang et al., 2022).

Environmental Monitoring

This compound has been utilized as a model substance for the development of voltammetric methods for determining biologically active compounds in the environment. A study focusing on the electrochemical behavior of 8-Nitroquinoline (8-NQ) in different aqueous matrices outlined optimal conditions for its determination, emphasizing the role of these compounds in environmental monitoring and assessment (Rumlová et al., 2015).

Antimicrobial and Anticancer Properties

The synthesis and investigation of 8-nitrofluoroquinolone derivatives, which are structurally related to this compound, have shown promising antibacterial properties against various strains. These compounds' ability to interact with microbial DNA and cellular components contributes to their potential as therapeutic agents (Al-Hiari et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 6-Nitroquinolin-8-ol is the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . This protein plays a crucial role in cellular functions, including the regulation of cell growth and proliferation .

Mode of Action

This compound acts by inhibiting the MetAP2 protein . This inhibition can lead to antitumor activity, as it disrupts angiogenesis, thereby preventing the growth and spread of cancer cells . Additionally, its antibacterial activity may stem from the complexation of metal ions, which are vital for bacterial growth .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption

Result of Action

The inhibition of MetAP2 by this compound can lead to the disruption of angiogenesis, potentially limiting the growth and spread of cancer cells . Its antibacterial activity, resulting from metal ion complexation, can inhibit the growth of bacteria .

Biochemical Analysis

Biochemical Properties

6-Nitroquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with bacterial gyrases, where it acts as an inhibitor. This interaction is crucial for its antibacterial properties, as it inhibits the replication of bacterial DNA. Additionally, this compound has been found to chelate metal ions such as magnesium and manganese, which are vital for bacterial growth .

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of methionine aminopeptidase 2 (MetAP2), a protein involved in angiogenesis. This inhibition can lead to reduced tumor growth and angiogenesis in cancer cells . Furthermore, this compound affects the degradation of extracellular matrix components, such as collagen, by cancer cells, thereby influencing cellular invasion and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to bacterial gyrases, inhibiting their activity and preventing bacterial DNA replication. Additionally, this compound chelates metal ions, disrupting their availability for bacterial growth. This compound also inhibits MetAP2, leading to reduced angiogenesis and tumor growth . These interactions highlight the multifaceted mechanism of action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antibacterial and anticancer properties without significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects. For instance, high doses of similar compounds have been associated with toxicity in rodents, with median lethal dose (LD50) values ranging from 480 to 850 mg/kg body weight . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as bacterial gyrases and MetAP2, influencing their activity and subsequent metabolic processes. Additionally, its chelation of metal ions can affect various metabolic pathways that rely on these ions for enzymatic reactions . Understanding these interactions is crucial for elucidating the metabolic impact of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been shown to have high gastrointestinal absorption but does not permeate the blood-brain barrier . This selective distribution is important for its therapeutic applications, as it ensures targeted delivery to specific tissues while minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules and exerts its effects. The presence of specific targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for optimizing its therapeutic potential.

Properties

IUPAC Name |

6-nitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-7(11(13)14)4-6-2-1-3-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBQGQLGXJDKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

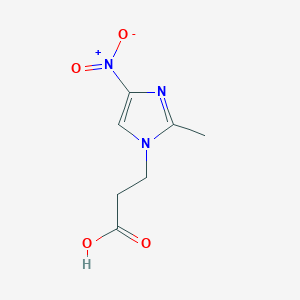

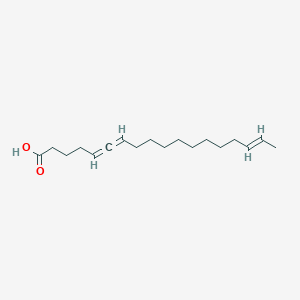

C1=CC2=CC(=CC(=C2N=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345533 | |

| Record name | 6-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-28-9 | |

| Record name | 6-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)